molecular formula C15H19N5O2 B6128277 N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B6128277
M. Wt: 301.34 g/mol
InChI Key: JIXGVKJZSYJXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a chemical compound of significant interest in medicinal chemistry and neuropharmacology research. Its structure, featuring a cyclohexanecarboxamide core linked to methoxyphenyl and tetrazole groups, is often investigated for potential interactions with central nervous system targets . Research on analogous compounds suggests potential utility as a tool for studying serotonergic pathways, particularly concerning 5-HT1A receptors, which are implicated in the neurobiology of chronic stress-related psychiatric conditions such as major depressive disorder . Further investigation is required to fully elucidate its specific mechanism of action, binding affinity, and selectivity profile. This compound is provided For Research Use Only and is intended for in vitro studies by qualified laboratory researchers.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-13-8-4-3-7-12(13)17-14(21)15(9-5-2-6-10-15)20-11-16-18-19-20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXGVKJZSYJXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2(CCCCC2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are widely employed for constructing the cyclohexanecarboxamide scaffold due to their efficiency in forming multiple bonds in a single step. The Ugi reaction, a four-component process involving amines, carbonyl compounds, isocyanides, and carboxylic acids, has been adapted to synthesize analogous tetrazole-containing compounds. For this compound, a modified Ugi protocol may involve:

  • Cyclohexanone as the carbonyl component.

  • 2-Methoxyaniline as the amine source.

  • Trimethylsilyl azide as the azide donor for tetrazole formation.

  • Isocyanide to facilitate the MCR framework.

Reaction conditions typically include methanol as the solvent, sonication for 1 hour to enhance mixing, and overnight stirring at room temperature. Post-reaction purification via filtration and ether washing yields the crude product, which is further refined using reverse-phase HPLC. This method achieves moderate yields (20–35%) but excels in scaffold diversity and minimal intermediate isolation.

Stepwise Synthesis via Cyclohexanecarboxylic Acid Intermediates

A sequential approach involves synthesizing 1-(1H-tetrazol-1-yl)cyclohexanecarboxylic acid before introducing the 2-methoxyphenyl group.

Formation of 1-Cyanocyclohexanecarboxamide

Cyclohexanone undergoes Strecker synthesis with potassium cyanide and ammonium chloride in glacial acetic acid to form 1-aminocyclohexanecarbonitrile. Acidic hydrolysis with sulfuric acid converts the nitrile to a carboxamide group, yielding 1-aminocyclohexanecarboxamide.

Tetrazole Ring Installation

The tetrazole moiety is introduced via a [3+2] cycloaddition between the nitrile intermediate and sodium azide. Aluminum chloride catalyzes this reaction under reflux conditions (80°C, 24 hours), with yields reaching 60–70% after recrystallization.

Amidation with 2-Methoxyaniline

The carboxylic acid derivative is activated using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane. 2-Methoxyaniline is added dropwise, and the reaction proceeds at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) affords the final product in 45–55% yield.

Reaction Mechanisms and Key Transformations

Tetrazole Formation via [3+2] Cycloaddition

The tetrazole ring is synthesized through a Huisgen cycloaddition between a nitrile and sodium azide. The mechanism proceeds via a dipolar intermediate, with aluminum chloride acting as a Lewis acid to polarize the nitrile group, enhancing its electrophilicity. The reaction is highly exothermic, necessitating controlled addition of sodium azide and cooling to prevent decomposition.

Amide Bond Formation

Coupling reagents like HATU generate an active ester intermediate, which reacts with the primary amine of 2-methoxyaniline. The mechanism involves deprotonation of the amine by a base (e.g., DIPEA), followed by nucleophilic attack on the activated carbonyl carbon. Side products, such as N-acylurea derivatives, are mitigated by maintaining low temperatures and stoichiometric control.

Optimization Strategies for Enhanced Yield and Purity

Catalytic Systems

  • Lewis Acid Catalysts : Aluminum chloride (10 mol%) improves tetrazole cycloaddition yields by 20% compared to uncatalyzed reactions.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide accelerates MCRs by facilitating interfacial interactions between immiscible reactants.

Solvent and Temperature Effects

  • Methanol vs. Acetonitrile : Methanol enhances solubility of polar intermediates in MCRs, achieving 15% higher yields than acetonitrile.

  • Reflux vs. Room Temperature : Tetrazole formation requires reflux (80°C) for completion, while amidation proceeds optimally at 0–5°C.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomeric tetrazole byproducts.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) produce crystals with ≥98% purity, as confirmed by melting point analysis.

Analytical Characterization of Intermediates and Final Product

Spectroscopic Data

  • NMR :

    • 1H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.85–6.92 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 2.30–2.50 (m, 4H, cyclohexane), 1.60–1.80 (m, 6H, cyclohexane).

    • 13C NMR : δ 170.5 (C=O), 156.2 (tetrazole-C), 130.1–115.3 (ArC), 55.1 (OCH₃), 35.2–24.8 (cyclohexane).

  • HRMS : m/z 301.34 [M+H]⁺ (calcd. for C₁₅H₁₉N₅O₂: 301.34), confirming molecular formula.

Chromatographic Purity Analysis

  • HPLC : Retention time = 11.61 min (SHIMADZU C18 column, acetonitrile/water, 0.2 mL/min).

  • LC-MS : Purity ≥95% at 254 nm UV detection.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves heat dissipation during exothermic tetrazole formation. A tubular reactor with immobilized aluminum chloride catalyst achieves 85% conversion per pass.

Cost-Effective Raw Materials

  • 2-Methoxyaniline Sourcing : Derived from guaiacol via nitration and reduction, costing $25/kg at scale.

  • Sodium Azide Alternatives : Trimethylsilyl azide minimizes safety risks but increases raw material costs by 30%.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
MCR (Ugi Reaction)24–3592–95Moderate120–150
Stepwise Synthesis45–5598–99High80–100
Continuous Flow70–7597–98Industrial50–70

The stepwise approach balances yield and purity, while continuous flow methods excel in cost-efficiency for large-scale production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole and aromatic derivatives.

Scientific Research Applications

Biological Activities

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies indicate that compounds containing tetrazole moieties often possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
  • Analgesic Properties : Research suggests that it may also have pain-relieving effects, offering avenues for pain management therapies.

These activities are attributed to the compound's ability to interact with multiple biological targets through hydrogen bonding and π-stacking interactions facilitated by the tetrazole ring.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Methoxy Group : This step enhances lipophilicity and cellular penetration.
  • Cyclohexanecarboxamide Formation : Final steps involve amide bond formation to yield the target compound.

Optimizing these synthetic routes is crucial for industrial production to ensure high yield and purity.

Case Studies and Research Findings

Recent studies have focused on the interaction of this compound with specific biological targets. For instance:

  • Interaction Studies : Research has shown that modifications on the methoxy group can significantly impact the compound's binding affinity to various proteins. These findings suggest that systematic alterations can optimize therapeutic efficacy.
  • Therapeutic Applications : Investigations into its potential use as a Rho kinase inhibitor indicate that this compound may suppress detrusor muscle constriction in bladder tissues, suggesting applications in treating urinary incontinence .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Target/Application Notable Properties
N-(2-Methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide C₁₅H₁₈N₄O₂ 2-Methoxyphenyl, Tetrazole Hypothesized 5-HT receptor interaction (inferred from analogues) High metabolic stability; potential CNS activity due to tetrazole
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide C₁₅H₁₆F₃N₅O 3-Trifluoromethylphenyl, Tetrazole Unspecified (structural analogue) Enhanced lipophilicity due to CF₃ group; possible improved membrane permeability
WAY-100635 C₂₄H₃₀N₄O₂ Piperazinyl, Pyridinyl 5-HT₁ₐ receptor antagonist High receptor selectivity; used in PET imaging
N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H₂L1) C₁₄H₁₇N₂OS Thiourea, Phenyl Metal chelation, antitumor studies Soft S-donor for metal binding; lower metabolic stability vs. tetrazoles
18F-Mefway C₂₃H₂₆F¹⁸N₄O₂ Fluorinated methyl, Piperazinyl 5-HT₁ₐ PET imaging agent Radiolabeled for in vivo receptor quantification

Key Observations:

In contrast, the 3-trifluoromethyl substituent in its analogue () increases hydrophobicity, which may improve blood-brain barrier penetration . Tetrazole vs. Piperazine: The tetrazole in the target compound offers hydrogen-bonding capability similar to WAY-100635’s pyridinyl and piperazinyl groups but with greater metabolic stability compared to carboxylic acid bioisosteres .

Synthetic Approaches :

  • Thiourea derivatives () are synthesized via cyclohexanecarbonyl isothiocyanate intermediates, whereas tetrazole-containing compounds likely require azide-alkyne cycloaddition or nitrile-tetrazole conversion .

Biological Applications :

  • The target compound’s tetrazole moiety suggests utility in central nervous system (CNS) targets, analogous to WAY-100635’s 5-HT₁ₐ antagonism. However, its lack of a piperazine ring may reduce affinity for serotonin receptors compared to WAY-100635 .
  • Thiourea derivatives () exhibit metal-chelating properties, unlike the target compound, highlighting divergent applications in catalysis vs. therapeutics .

Physical and Chemical Properties: Tetrazoles generally exhibit higher acidity (pKa ~4.9) than carboxylic acids (pKa ~2.5), influencing ionization state and solubility. This contrasts with thioureas, which are neutral but prone to hydrolysis . Fluorinated analogues like 18F-Mefway prioritize radiolabeling efficiency and in vivo stability, whereas non-fluorinated compounds may focus on thermodynamic stability .

Biological Activity

N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O2, with a molecular weight of approximately 329.4 g/mol. The compound features a methoxyphenyl group, a tetrazole ring, and a cyclohexanecarboxamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Tetrazole Ring Interaction : The tetrazole ring can form non-covalent interactions with enzymes and receptors, enhancing its binding affinity and potentially leading to therapeutic effects .
  • Lipophilicity : The methoxyphenyl group increases the compound's lipophilicity, facilitating cellular penetration and improving bioavailability .
  • Hydrogen Bonding and π-stacking : The ability of the tetrazole ring to engage in hydrogen bonding and π-stacking interactions enhances its efficacy against various biological targets .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with tetrazole moieties often demonstrate antimicrobial activity, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases .
  • Analgesic Activity : Its analgesic properties indicate potential use in pain management therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insights into optimizing its biological activity. A comparative analysis with structurally similar compounds reveals how modifications can impact efficacy:

Compound NameStructural FeaturesUnique Attributes
N-(4-acetylphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideAcetyl group instead of methoxyPotentially different pharmacological profile due to acetyl substitution
N-[2-(4-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamideEthyl substitution on methoxyphenylVariations in lipophilicity and biological activity
trans-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)methylcyclohexane-1-carboxamideDifferent position of methoxy groupMay exhibit altered receptor interactions

These variations highlight how structural modifications can influence the compound's interaction profile and therapeutic potential.

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:

  • A study demonstrated that certain derivatives exhibited enhanced binding affinity to specific receptors, indicating that strategic modifications could lead to improved therapeutic profiles .
  • Another investigation highlighted the analgesic effects of a related compound in animal models, suggesting potential applications in pain relief therapies .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Cyclohexane backbone functionalization : Introduce the tetrazole ring via cyclization of nitriles with sodium azide or via coupling reactions with pre-formed tetrazole intermediates.

Amide bond formation : Couple the cyclohexane-tetrazole intermediate with 2-methoxyaniline using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF, dichloromethane).

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures purity .
Key optimization parameters :

  • Temperature control (<60°C to prevent tetrazole decomposition).
  • Solvent choice (polar aprotic solvents enhance reaction kinetics).
  • Catalytic additives (e.g., DMAP for amide coupling efficiency).

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (tetrazole protons), δ 6.7–7.3 ppm (aromatic protons from 2-methoxyphenyl), and δ 3.8 ppm (methoxy group) .
    • ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and 110–150 ppm (tetrazole and aromatic carbons).
  • Mass spectrometry : Molecular ion peak [M+H]+ at m/z 301.34 (C₁₅H₁₉N₅O₂) .
  • X-ray crystallography (if available): Resolves bond lengths and dihedral angles, confirming the chair conformation of the cyclohexane ring and spatial orientation of substituents .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :
    • Highly soluble in DMSO (>50 mg/mL), moderately soluble in ethanol and methanol, poorly soluble in water (<0.1 mg/mL).
    • Solubility in aqueous buffers (pH 7.4) improves with co-solvents (e.g., 10% PEG-400) .
  • Stability :
    • Stable at -20°C in inert atmospheres for >6 months.
    • Degrades under UV light (half-life <24 hours); store in amber vials.
    • Hydrolytically stable at pH 4–8; avoid strong acids/bases .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action?

  • Target identification :
    • Radioligand binding assays : Competes with ¹⁸F-FCWAY for serotonin 5-HT₁A receptors (Kᵢ <10 nM) .
    • Kinase profiling panels : Screens against 100+ kinases to identify off-target effects.
  • Mechanistic studies :
    • Molecular dynamics simulations : Predict binding poses with 5-HT₁A receptors, highlighting hydrogen bonds between the tetrazole ring and Ser373/Thr386 residues .
    • In vivo PET imaging : ¹⁸F-labeled analogs (e.g., ¹⁸F-Mefway) quantify receptor density in brain regions .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions may arise from:

  • Experimental variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor assays) or assay conditions (e.g., ATP concentration in kinase assays).
  • Analytical limitations : Impurities in early synthetic batches (e.g., residual DMF) may artifactually inhibit enzymes.
    Resolution strategies :
  • Standardized protocols : Use WHO-certified cell lines and validate assays with positive controls (e.g., WAY-100635 for 5-HT₁A).
  • Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility.
  • Metabolic stability : Replace the methoxy group with deuterated analogs to slow CYP450-mediated demethylation .
  • Plasma protein binding : Use equilibrium dialysis to measure binding to albumin (>95% bound; requires dose adjustment) .

Q. How does structural modification of the tetrazole or methoxyphenyl groups affect bioactivity?

Modification Impact Reference
Tetrazole → Carboxylic acid Reduces 5-HT₁A affinity (Kᵢ increases from 2 nM to >1 µM) due to loss of H-bonding.
2-Methoxy → 3,4-Dimethoxy Enhances selectivity for α₁-adrenergic receptors (IC₅₀ = 50 nM) but increases logP.
Cyclohexane → Benzene Decreases metabolic stability (hepatic clearance increases 3-fold).

Q. What in silico tools are recommended for predicting the compound’s ADMET properties?

  • ADMET Predictions :
    • SwissADME : Estimates bioavailability (85% for this compound) and BBB permeability (logBB = -0.3).
    • pkCSM : Predicts CYP3A4 inhibition (probable; requires caution in drug-drug interaction studies).
  • Toxicity screening :
    • ProTox-II : Flags potential hepatotoxicity (probability = 65%) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Challenges :
    • Low plasma concentrations (ng/mL range).
    • Matrix effects from proteins/lipids in mass spectrometry.
  • Solutions :
    • LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C₆-cyclohexane analog).
    • Solid-phase extraction (SPE) : C18 cartridges improve recovery (>90%) .

Q. How can researchers validate the compound’s target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein melting shifts (ΔTm >2°C for 5-HT₁A).
  • Photoaffinity labeling : Use a UV-activatable probe (e.g., diazirine-modified analog) to crosslink and isolate target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.